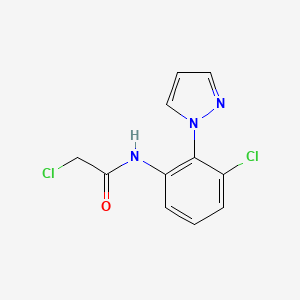
3-amino-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)butanamide, commonly known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
CB-839 works by inhibiting the activity of glutaminase, an enzyme that plays a key role in the metabolism of cancer cells. Glutaminase is responsible for breaking down glutamine, an amino acid that is essential for the growth and survival of cancer cells. By inhibiting glutaminase, CB-839 deprives cancer cells of the glutamine they need to grow and proliferate.
Biochemical and physiological effects
CB-839 has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting glutaminase, CB-839 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the activity of other enzymes involved in cancer metabolism. CB-839 has also been shown to reduce the production of lactate, a byproduct of cancer metabolism that can contribute to tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CB-839 for lab experiments is its specificity for glutaminase. Unlike other inhibitors of cancer metabolism, such as 2-deoxyglucose, CB-839 specifically targets glutaminase and does not affect other metabolic pathways. However, one limitation of CB-839 is that it may not be effective in all types of cancer. Additionally, because CB-839 is a small molecule inhibitor, it may not be suitable for all types of cancer models, such as those that require the use of genetically modified cells.
Orientations Futures
There are several future directions for research on CB-839. One area of interest is the development of combination therapies that include CB-839 with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to CB-839. Finally, there is ongoing research into the development of more potent and selective inhibitors of glutaminase, which may have even greater efficacy in the treatment of cancer.
Méthodes De Synthèse
The synthesis of CB-839 involves several steps, starting with the reaction of 6-chloro-3-oxo-4H-1,4-benzoxazine with butylamine to form the intermediate 6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)butan-1-amine. This intermediate is then reacted with acetic anhydride to form the final product, CB-839.
Applications De Recherche Scientifique
CB-839 has been extensively studied in preclinical models of various types of cancer, including lung, breast, and pancreatic cancer. In these studies, CB-839 has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. CB-839 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-amino-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-6(14)2-11(17)15-8-4-10-9(3-7(8)13)16-12(18)5-19-10/h3-4,6H,2,5,14H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWFMWTVMQKRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C2C(=C1)OCC(=O)N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575026.png)
![2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7575036.png)
![2-[cyclopropyl-[(E)-3-(2-methoxy-5-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575042.png)


![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)
![N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7575063.png)

![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)

![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)
![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)
![3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)